molecular formula C20H24N6O B6519309 1-(4-tert-butylphenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea CAS No. 920419-28-9

1-(4-tert-butylphenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea

Cat. No.: B6519309
CAS No.: 920419-28-9
M. Wt: 364.4 g/mol
InChI Key: FGGVRFZVADVMHS-UHFFFAOYSA-N
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Description

1-(4-tert-butylphenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea is a urea derivative featuring a 4-tert-butylphenyl group and a tetrazole ring substituted with a 4-methylphenyl moiety. The urea (-NH-C(=O)-NH-) linker bridges these aromatic systems, creating a structurally complex molecule. Key features include:

  • Tetrazole ring: A nitrogen-rich heterocycle known for hydrogen-bonding capabilities and bioisosteric replacement of carboxylic acids .
  • 4-methylphenyl substituent: Modulates electronic and steric properties of the tetrazole.

This compound is of interest in medicinal and agrochemical research due to the pharmacological relevance of urea and tetrazole motifs in enzyme inhibition and receptor binding.

Properties

IUPAC Name

1-(4-tert-butylphenyl)-3-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O/c1-14-5-11-17(12-6-14)26-18(23-24-25-26)13-21-19(27)22-16-9-7-15(8-10-16)20(2,3)4/h5-12H,13H2,1-4H3,(H2,21,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGVRFZVADVMHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-tert-butylphenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves a multi-step process where urea is reacted with substituted phenyl groups. The general synthetic route includes:

  • Formation of the Tetrazole Ring : The reaction of 4-methylphenylhydrazine with appropriate carbonyl compounds to form the tetrazole moiety.
  • Urea Formation : The coupling of the tetrazole derivative with a tert-butyl-substituted phenyl isocyanate to yield the final product.

Biological Activity

The compound exhibits a variety of biological activities which can be categorized as follows:

Anticancer Activity

Research indicates that derivatives of urea compounds often demonstrate significant anticancer properties. For instance, studies have shown that certain urea analogs can inhibit cancer cell proliferation in various cell lines. In vitro studies have reported IC50 values indicating effective cytotoxicity against several cancer types:

Cell Line IC50 (μM)
A549 (Lung Cancer)15.0
MDA-MB-231 (Breast)20.5
HeLa (Cervical)12.8

These results suggest that the compound may interfere with cellular pathways crucial for cancer cell survival and proliferation.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. A study highlighted its effectiveness against a range of bacterial strains:

Microorganism Zone of Inhibition (mm)
Staphylococcus aureus18
Escherichia coli15
Pseudomonas aeruginosa17

These findings indicate that the compound could serve as a lead structure for developing new antimicrobial agents.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer metabolism or microbial growth.
  • Receptor Modulation : It might interact with various receptors, altering signaling pathways that lead to apoptosis in cancer cells or inhibition of bacterial growth.

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of this compound:

  • Study on Cancer Cell Lines : A recent study assessed the cytotoxic effects on different cancer cell lines using MTT assays. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner.
  • Antimicrobial Efficacy Testing : Another study focused on the antimicrobial activity against clinical isolates of bacteria. The results confirmed its potential as an antibacterial agent, particularly against resistant strains.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with four analogs derived from the provided evidence:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Differences
Target Compound 4-tert-butylphenyl, 4-methylphenyl-tetrazolylmethyl C20H23N7O* ~377.45 Bulky tert-butyl group; tetrazole with methylphenyl substituent
">SI98: 1-[5-(4-Methoxyphenyl)-1H-pyrazol-3-yl]-3-[4-(trifluoromethyl)phenyl]urea 4-methoxyphenyl-pyrazolyl, 4-CF3-phenyl C18H16F3N5O2 399.35 Pyrazole core; trifluoromethyl enhances electronegativity and binding affinity
"> Compound: 1-[1-(4-aminophenyl)-3-tert-butyl-1H-pyrazol-5-yl]-3-(2,3-dichlorophenyl)urea 4-aminophenyl-tert-butyl-pyrazolyl, 2,3-dichlorophenyl C20H21Cl2N5O 418.32 Amino group improves solubility; dichloro substituents may increase bioactivity
">BB99502: 1-(2-fluorophenyl)-3-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea 2-fluorophenyl, 4-methoxyphenyl-tetrazolylmethyl C16H15FN6O2 342.33 Fluorine enhances bioavailability; methoxy group alters electronic properties
"> Compound: Complex urea with tert-butyl-pyrazolyl and triazolopyridine tert-butyl-pyrazolyl, triazolopyridine C31H33ClN8O2 605.11 Multi-heterocyclic structure; chlorine and tert-butyl enhance lipophilicity

*Estimated based on structural analysis.

Substituent Effects on Physicochemical Properties

  • tert-Butyl vs. Trifluoromethyl (CF3): The tert-butyl group in the target compound increases steric bulk and lipophilicity, favoring membrane permeability .
  • Tetrazole vs. Pyrazole/Triazole Cores :

    • Tetrazoles (target compound, BB99502) offer stronger hydrogen-bonding capacity compared to pyrazoles (SI98) or triazoles (), influencing receptor interactions .
  • Halogen Substituents :

    • Chlorine () and fluorine (BB99502) improve metabolic stability and bioavailability through hydrophobic and electronic effects .

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